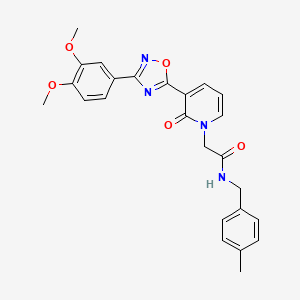
2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a 3,4-dimethoxyphenyl group, a 1,2,4-oxadiazole ring, a 2-oxopyridin-1(2H)-yl group, and a N-(4-methylbenzyl)acetamide group . These groups could potentially contribute to the compound’s physical and chemical properties, as well as its biological activity.
Molecular Structure Analysis
The molecular structure of the compound can be analyzed based on its functional groups and their arrangement. The presence of the 1,2,4-oxadiazole ring and the 2-oxopyridin-1(2H)-yl group could potentially influence the compound’s reactivity and stability .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the 1,2,4-oxadiazole ring and the 2-oxopyridin-1(2H)-yl group. These groups could potentially participate in a variety of chemical reactions .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Anticancer Properties: The compound’s structural features suggest potential anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. Preliminary studies indicate that it may inhibit tumor growth by interfering with specific cellular pathways .
Anti-Inflammatory and Analgesic Effects: In animal models, this compound has demonstrated anti-inflammatory and analgesic properties. It could serve as a lead compound for developing novel pain-relieving drugs with reduced side effects compared to existing medications .
Organic Synthesis and Chemical Reactions
Knoevenagel Condensation: The synthesis of this compound involves Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and 4-methylphenylacetonitrile in ethanol using potassium hydroxide (KOH) as a base. This reaction is valuable in organic synthesis and provides access to various functionalized compounds .
Material Science and Optoelectronics
Fluorescent Properties: Due to its aromatic structure, this compound exhibits fluorescence. Researchers have explored its potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors .
Computational Chemistry and Molecular Modeling
Binding Studies: Computational simulations can predict the binding affinity of this compound to specific protein targets. Researchers have used molecular docking studies to identify potential interactions with enzymes, receptors, or transporters relevant to disease pathways .
Agrochemicals and Pest Control
Pesticide Development: The compound’s unique structure may lend itself to pesticide development. Researchers have investigated its insecticidal or fungicidal properties, aiming to create environmentally friendly alternatives to conventional pesticides .
Natural Product Chemistry
Bioactivity Screening: Given its resemblance to natural products, this compound has been screened for bioactivity. Researchers explore its potential as a lead compound for drug discovery, especially in the context of natural product-inspired libraries .
Orientations Futures
Propriétés
IUPAC Name |
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5/c1-16-6-8-17(9-7-16)14-26-22(30)15-29-12-4-5-19(25(29)31)24-27-23(28-34-24)18-10-11-20(32-2)21(13-18)33-3/h4-13H,14-15H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSXLMSORYOGJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

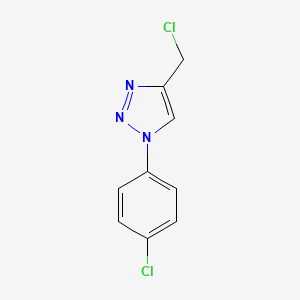
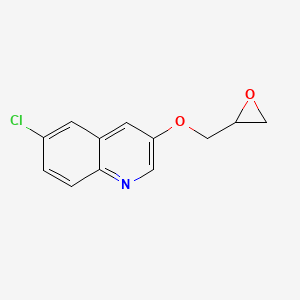
![N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]but-2-ynamide](/img/structure/B2485652.png)

![N-(5-{[(sec-butylamino)carbonyl]amino}-1,3-benzothiazol-2-yl)propanamide](/img/structure/B2485655.png)

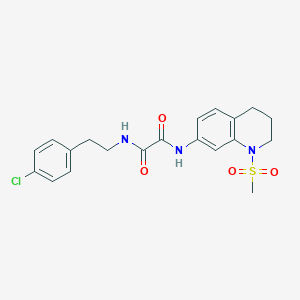
![N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2485662.png)
![4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2485663.png)
![N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N'-(4-fluorobenzyl)urea](/img/structure/B2485664.png)
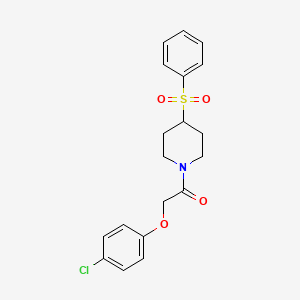
![2-[4-(Benzenesulfonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2485667.png)

